molecular formula C27H21FN2O6 B2491371 2-[7-(4-ethoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide CAS No. 866345-33-7

2-[7-(4-ethoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide

Cat. No.: B2491371
CAS No.: 866345-33-7
M. Wt: 488.471
InChI Key: QSFNUQNNRQHMDX-UHFFFAOYSA-N
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Description

2-[7-(4-ethoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C27H21FN2O6 and its molecular weight is 488.471. The purity is usually 95%.
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Scientific Research Applications

Structural Studies and Co-crystal Formation

Quinoline derivatives, including those with amide bonds, have been structurally studied for their ability to form co-crystals and salts with different properties. A study by Karmakar et al. (2009) investigated the co-crystal formation of N-[2-(4-Methoxy-phenyl)-ethyl]-2-(quinolin-8-yloxy)-acetamide with aromatic diols, revealing variations in crystal structures depending on the diol used and the presence of water in the crystal lattice. This research highlights the importance of quinoline derivatives in understanding molecular interactions and crystal engineering (Karmakar, Kalita, & Baruah, 2009).

Properties of Salt and Inclusion Compounds

Quinoline derivatives also exhibit interesting behaviors when treated with mineral acids, leading to the formation of gels or crystalline solids. The structural aspects of these reactions have been explored, showing how the nature of the anion affects the gel formation and the fluorescence properties of these compounds. Such studies are crucial for developing materials with potential applications in sensing, imaging, and materials science (Karmakar, Sarma, & Baruah, 2007).

Fluorescence and Sensor Applications

The design and synthesis of quinoline derivatives have been directed towards developing potent and multifunctional sensors, with some focusing on aldose reductase inhibitors that combine antioxidant activity for combating diabetic complications. These compounds, including quinoxalin-2(1H)-one derivatives, show significant potential for ALR2 inhibition and possess strong antioxidant activities, demonstrating the multifunctional capabilities of quinoline derivatives in biomedical research (Qin et al., 2015).

Novel Fluorescent Sensors

A novel ratiometric fluorescent sensor for Zn2+, based on a quinoline derivative, has been developed to show high selectivity and sensitivity. This sensor utilizes an intermolecular charge transfer mechanism, highlighting the application of quinoline derivatives in environmental monitoring and chemical sensing (Gu et al., 2014).

Properties

IUPAC Name

2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21FN2O6/c1-2-34-19-9-3-16(4-10-19)26(32)21-13-30(14-25(31)29-18-7-5-17(28)6-8-18)22-12-24-23(35-15-36-24)11-20(22)27(21)33/h3-13H,2,14-15H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFNUQNNRQHMDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC(=O)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21FN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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